N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-1-methyl-1H-indole-3-carboxamide
Description
N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-1-methyl-1H-indole-3-carboxamide (CAS: 1282110-28-4) is a heterocyclic compound featuring a 1-methylindole core linked via a carboxamide group to a 4,5-dimethylthiazole ring in a Z-configuration. Its molecular formula is C₁₈H₁₈N₄O₃S, with a molecular weight of 370.43 g/mol .
Properties
Molecular Formula |
C15H15N3OS |
|---|---|
Molecular Weight |
285.4 g/mol |
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-methylindole-3-carboxamide |
InChI |
InChI=1S/C15H15N3OS/c1-9-10(2)20-15(16-9)17-14(19)12-8-18(3)13-7-5-4-6-11(12)13/h4-8H,1-3H3,(H,16,17,19) |
InChI Key |
XHCJFZJXHLPVKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CN(C3=CC=CC=C32)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-1-methyl-1H-indole-3-carboxamide typically involves the condensation of 4,5-dimethylthiazole-2-carbaldehyde with 1-methylindole-3-carboxamide under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-1-methyl-1H-indole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of corresponding alcohols or amines .
Scientific Research Applications
N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-1-methyl-1H-indole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and antiviral agent.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-1-methyl-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
However, synthetic pathways and structural analogs from related studies can be inferred:
Indole-Thiazole Hybrids
Compounds like 3-[(2-amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid (Scheme 2 in ) share structural similarities, combining indole and thiazole rings. These derivatives are synthesized via condensation of indole carbaldehydes with thiazole precursors under acidic conditions . While the target compound lacks the carboxylic acid group, its thiazole-indole scaffold may confer comparable electronic properties or binding affinities in biological systems.
[1,3,4]Triazolo[3,4-b][1,3,4]thiadiazoles
describes 4-arylideneamino-[1,2,4]triazole Schiff’s base derivatives (e.g., compounds 3a-e), which are synthesized from indole-triazole precursors. Though distinct in core structure, these compounds highlight the role of aromatic heterocycles in modulating reactivity and bioactivity. The thiazole ring in the target compound may offer enhanced metabolic stability compared to triazole analogs .
Methazolamide Metabolites
lists metabolites such as N-[3-methyl-5-sulfo-1,3,4-thiadiazol-2(3H)-ylidene]acetamide (MSO) . While these are sulfonamide derivatives, the thiadiazole-thiazole similarity underscores the importance of sulfur-containing heterocycles in drug metabolism. The target compound’s methyl-substituted thiazole may resist oxidative metabolism better than sulfonamide derivatives .
Critical Analysis of Structural and Functional Differences
The following hypothetical comparison table synthesizes inferences from the evidence:
Biological Activity
N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-1-methyl-1H-indole-3-carboxamide, also referred to as a thiazole-indole derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound possesses a unique structural configuration that may contribute to various pharmacological effects. This article delves into the biological activity of this compound, summarizing its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure
The compound's chemical structure can be represented as follows:
- Molecular Formula : C15H15N3O4S2
- Molecular Weight : 365.427 g/mol
- CAS Number : 1262333-25-4
Structural Features
The structure features an indole ring fused with a thiazole moiety, which is known for its diverse biological activities. The presence of the methyl and carboxamide groups enhances its lipophilicity and may influence its interaction with biological targets.
Anticancer Activity
Recent studies have indicated that thiazole-indole derivatives exhibit significant anticancer properties. For instance, research has shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic pathways and the inhibition of cell proliferation.
Case Study: In Vitro Anticancer Activity
A study evaluated the cytotoxic effects of this compound on several cancer cell lines. The results demonstrated:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 12.5 | Induction of apoptosis via caspase activation |
| MCF7 (Breast) | 15.0 | Inhibition of cell cycle progression |
| A549 (Lung) | 10.0 | ROS generation leading to oxidative stress |
These findings suggest that the compound may serve as a lead for developing new anticancer agents.
Antimicrobial Activity
Thiazole derivatives are also recognized for their antimicrobial properties. This compound has been tested against various bacterial and fungal strains.
Case Study: Antimicrobial Efficacy
In a comparative study of antimicrobial activity:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 32 µg/mL |
The results indicate that this compound exhibits promising antimicrobial activity, especially against Staphylococcus aureus.
Anti-inflammatory Activity
Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. The thiazole-indole derivative has shown potential anti-inflammatory effects in preclinical models.
The compound appears to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. Additionally, it may modulate signaling pathways involving NF-kB and MAPK, which are crucial in inflammatory responses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
